(3R,4R)-4-aminopiperidin-3-ol dihydrochloride
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Overview
Description
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-aminopiperidin-3-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of piperidinone intermediates using phenylsilane and iron complexes as catalysts . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scalable and cost-effective methods. These methods often include multi-step synthesis processes that are designed to maximize yield and minimize impurities. The use of environmentally friendly reagents and conditions is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives, while reduction may produce various piperidine-based compounds .
Scientific Research Applications
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (3R,4R)-4-aminopiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
®-3-Aminopiperidine dihydrochloride: This compound shares a similar piperidine structure but differs in its stereochemistry and functional groups.
(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride:
Uniqueness
(3R,4R)-4-aminopiperidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H14Cl2N2O |
---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
(3R,4R)-4-aminopiperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m1../s1 |
InChI Key |
TXJUMWIOLHLXPY-ALUAXPQUSA-N |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1N)O.Cl.Cl |
Canonical SMILES |
C1CNCC(C1N)O.Cl.Cl |
Origin of Product |
United States |
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